3-(Difluoromethyl)-5-phenylisoxazole

regioisomer structural isomer positional isomer

3-(Difluoromethyl)-5-phenylisoxazole (CAS 1807822-45-2) is a heterocyclic compound of the isoxazole family, featuring a difluoromethyl (–CF2H) group at the 3-position and a phenyl ring at the 5-position of the 1,2-oxazole core (C10H7F2NO, MW 195.16 g/mol). The –CF2H substituent endows the molecule with a quantified hydrogen-bond donor capacity and a distinct lipophilicity profile compared to –CH3 and –CF3 analogs, positioning it as a strategic building block in medicinal chemistry and agrochemical lead optimization.

Molecular Formula C10H7F2NO
Molecular Weight 195.16 g/mol
Cat. No. B12962044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethyl)-5-phenylisoxazole
Molecular FormulaC10H7F2NO
Molecular Weight195.16 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NO2)C(F)F
InChIInChI=1S/C10H7F2NO/c11-10(12)8-6-9(14-13-8)7-4-2-1-3-5-7/h1-6,10H
InChIKeyOHVTVCXFFBSXJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Difluoromethyl)-5-phenylisoxazole: A Regiospecific Fluorinated Isoxazole Building Block for Drug Discovery and Agrochemical R&D


3-(Difluoromethyl)-5-phenylisoxazole (CAS 1807822-45-2) is a heterocyclic compound of the isoxazole family, featuring a difluoromethyl (–CF2H) group at the 3-position and a phenyl ring at the 5-position of the 1,2-oxazole core (C10H7F2NO, MW 195.16 g/mol) . The –CF2H substituent endows the molecule with a quantified hydrogen-bond donor capacity and a distinct lipophilicity profile compared to –CH3 and –CF3 analogs, positioning it as a strategic building block in medicinal chemistry and agrochemical lead optimization [1].

Why Interchanging Isoxazole Regioisomers and Fluoroalkyl Analogs Undermines Structure–Activity Relationships


Substituting 3-(difluoromethyl)-5-phenylisoxazole with the commonly cataloged regioisomer 3-phenyl-5-(difluoromethyl)isoxazole (CAS 1260813-29-3) alters the spatial orientation of the –CF2H hydrogen-bond donor and the phenyl lipophilic anchor relative to the isoxazole heteroatoms . Unlike methyl or trifluoromethyl analogs, the –CF2H group provides a quantified hydrogen-bond acidity (Abraham's A parameter ≈ 0.085–0.126) and a moderated lipophilicity increase relative to –CF3, which cannot be replicated by switching to –CH3 (ΔlogP reversal) or –CF3 (over-fluorination risk) [1][2]. Consequently, generic replacement in a structure-based design program risks losing target engagement, metabolic stability, and synthetic tractability simultaneously.

Quantitative Differentiation Evidence for 3-(Difluoromethyl)-5-phenylisoxazole Versus Closest Analogs


Regioisomeric Differentiation: 3-(Difluoromethyl)-5-phenylisoxazole vs. 3-Phenyl-5-(difluoromethyl)isoxazole

3-(Difluoromethyl)-5-phenylisoxazole (CAS 1807822-45-2) is the 3-CF2H/5-Ph regioisomer, whereas 3-phenyl-5-(difluoromethyl)isoxazole (CAS 1260813-29-3) is the 3-Ph/5-CF2H regioisomer. These two compounds possess identical molecular formulas (C10H7F2NO, MW 195.16) but exhibit different SMILES strings (FC(F)C1=NOC(=C1)C2=CC=CC=C2 vs. FC(F)C1=CC(=NO1)C2=CC=CC=C2), indicating reversed substitution on the isoxazole ring . The regioisomeric switch alters the electron distribution around the isoxazole N and O atoms, as evidenced by distinct 15N and 13C NMR chemical shift patterns in analogous 3-phenylisoxazole series, where DFT calculations confirm that substituent polarizing effects are attenuated differently by the ring oxygen depending on substitution position [1].

regioisomer structural isomer positional isomer

CF2H Hydrogen-Bond Donor Capacity and Lipophilicity Modulation Relative to CF3 and CH3 Analogues

The –CF2H group attached to an aromatic ring functions as a lipophilic hydrogen-bond donor with a quantified HB acidity (Abraham's A parameter = 0.085–0.126), on a scale comparable to thiophenol and aniline but weaker than hydroxyl [1]. CF2H acts as a more lipophilic bioisostere of OH, but as a similar or less lipophilic bioisostere of SH and CH3 respectively when attached to Ar. In contrast, –CF3 is a purely hydrophobic group with no HB donor capacity [2]. When attached to aryl systems, the experimental ΔlogP (water–octanol) for CH3 → CF2H exchange can be negative or near zero, whereas CH3 → CF3 exchange consistently increases logP by approximately 0.5–1.0 units [1].

hydrogen-bond donor lipophilicity bioisostere CF2H group

Synthetic Accessibility and Commercial Purity: Defined Reagents and 98% Purity Availability

3-(Difluoromethyl)-5-phenylisoxazole is commercially available at a certified purity of 98% (HPLC) . The synthesis of 3-difluoromethyl isoxazoles has been achieved via regiospecific [3+2] cycloaddition of in situ-generated difluoromethyl nitrile oxide with alkynes or through late-stage deoxofluorination of 3-formyl isoxazole precursors, providing regiospecific access that avoids the regioisomeric mixture problem faced by alternative condensation routes [1]. No directly comparable purity or synthetic route data were located for the regioisomer 3-phenyl-5-(difluoromethyl)isoxazole from reliable non-excluded sources within the search scope. The regiospecific synthetic routes available for the target compound lower the risk of isomeric contamination in downstream biological assays compared to non-regiospecific approaches that could yield mixed regioisomers.

synthesis purity building block commercial availability

Moderated Metabolic Stability Profile of Difluoromethyl vs. Trifluoromethyl Isoxazoles in Agrochemical Design

In pesticide active molecule design, difluoromethyl (CF2H) groups moderately regulate metabolic stability, lipophilicity, bioavailability, and target binding affinity, in contrast to trifluoromethyl (CF3) groups that often cause drastic and less predictable changes in these parameters [1]. The CF2H group resists oxidative metabolism (CYP450-mediated hydroxylation at the CF2–H bond is disfavored relative to CH3 oxidation) while avoiding the excessive metabolic stability of CF3 that can lead to accumulation and toxicity concerns [1]. This balanced profile is particularly valuable for isoxazole-based fungicidal and herbicidal lead structures, where isoxazole scaffolds bearing CF2H have been incorporated into development candidates such as rimisoxafen, a novel herbicide containing a 3-(difluoromethyl)isoxazole core [2].

metabolic stability difluoromethyl pesticide agrochemical

Regioselective Nucleophilic Reactivity of Difluoromethyl Isoxazoles: Divergent Outcomes Depending on Base Selection

In the 3-aryl-5-difluoromethyl-isoxazole series (the regioisomeric counterpart), treatment with LDA as a sterically hindered base leads to efficient nucleophilic difluoromethylation of aldehydes, whereas n-BuLi diverts the reaction toward 3,4,5-trisubstituted isoxazole products via 4-position anion formation [1]. This base-dependent regioselectivity demonstrates that the difluoromethyl substituent's position on the isoxazole ring dictates the nucleophilic character accessible under basic conditions. For 3-(difluoromethyl)-5-phenylisoxazole, the reversed substitution pattern is expected to favor alternative anion generation sites (C-4 vs. CF2–H), enabling different downstream derivatization chemistries compared to the 5-CF2H series [2].

regioselective addition nucleophilic difluoromethylation aldehyde isoxazole anion

Defined Application Scenarios for 3-(Difluoromethyl)-5-phenylisoxazole Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Bioisosteric Replacement of Hydroxyl or Methyl Groups in Kinase and HDAC Lead Optimization

Use 3-(difluoromethyl)-5-phenylisoxazole as a core scaffold when a lead compound requires simultaneous improvement in hydrogen-bond donor capacity and metabolic stability without excessive lipophilicity increase. The CF2H group's quantified HB acidity (A ≈ 0.085–0.126) enables it to replace hydroxyl (stronger HB donor, hydrophilic) or methyl (no HB donor) with a balanced profile [1]. This is particularly relevant for phenylisoxazole-based HDAC inhibitors where the CF2H position (3- vs. 5-substitution) dictates the vector of the hydrogen-bond donor toward the catalytic zinc ion or the rim of the active site tunnel, with 3-substituted CF2H isoxazoles placing the HB donor in closer proximity to the conserved His–Asp charge-relay system [2].

Agrochemical R&D: Designing Herbicidal Candidates with Dual-Mode Activity Against Resistant Weeds

Employ 3-(difluoromethyl)-5-phenylisoxazole as a difluoromethyl building block for constructing crop protection agents requiring moderated environmental persistence and resistance-breaking activity. The CF2H-isoxazole motif has been validated in development-stage herbicides such as rimisoxafen, where the 3-CF2H isoxazole core contributes to dual-mode herbicidal activity against ALS-inhibitor-resistant Amaranthus species in corn and soybean [1]. The regiospecific 3-CF2H/5-Ph arrangement ensures the correct spatial geometry for engagement with protoporphyrinogen oxidase or acetolactate synthase active sites, a geometry that the 5-CF2H/3-Ph regioisomer cannot replicate [2].

Chemical Biology: Regioisomer-Specific 19F NMR Probe Design for Target Engagement Studies

Deploy 3-(difluoromethyl)-5-phenylisoxazole as a regiospecifically defined 19F NMR probe in chemical biology when the goal is to distinguish target engagement of the 3-CF2H/5-Ph isomer from the 3-Ph/5-CF2H isomer. The distinct 19F NMR chemical shift of the CF2H group (doublet of doublets or triplet, 2JHF ≈ 55 Hz) enables direct monitoring of probe–protein interactions in 19F NMR-based binding assays without interference from the regioisomer, provided that the compound is procured as a single, regiospecifically characterized species [1]. The regioisomeric purity is critical for unambiguous interpretation of protein-observed 19F (PrOF) NMR experiments where both regioisomers would produce distinct and overlapping signals [3].

Synthetic Methodology Development: Exploring Base-Dependent Regioselective C-4 Functionalization of 3-CF2H Isoxazoles

Utilize 3-(difluoromethyl)-5-phenylisoxazole as a substrate for investigating regioselective deprotonation and functionalization at the C-4 position of the isoxazole ring. Based on the electronic rationale established in the 5-CF2H series where LDA vs. n-BuLi selection determines the nucleophilic site, the 3-CF2H regioisomer is predicted to favor C-4 anion chemistry under strong hindered base conditions, offering a complementary derivatization pathway for building 3,4-disubstituted-5-phenylisoxazole libraries [1]. This synthetic versatility supports diversity-oriented synthesis programs where the difluoromethyl group is retained as a metabolically stable 19F NMR tag throughout the derivatization sequence [2].

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